molecular formula C9H15F2N B12081819 N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

Cat. No.: B12081819
M. Wt: 175.22 g/mol
InChI Key: JVYAUEIOFJAZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring a cyclobutylmethyl substituent on the amine nitrogen. The compound’s structure includes a cyclobutane ring with two fluorine atoms at the 3,3-positions and an amine group at position 1, substituted with a cyclobutylmethyl moiety. This structural design enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in protease inhibition or central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

InChI

InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2

InChI Key

JVYAUEIOFJAZIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of 3,3-Difluorocyclobutanamine

A common approach involves alkylating 3,3-difluorocyclobutan-1-amine (CAS 791061-00-2) with cyclobutylmethyl bromide. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions, using a base such as potassium carbonate to deprotonate the amine and facilitate nucleophilic attack.

Reaction Conditions:

  • Solvent: THF, DMF, or acetonitrile

  • Base: K₂CO₃, NaH, or triethylamine

  • Temperature: 0°C to reflux (60–80°C)

  • Time: 12–24 hours

Yield Optimization:
Yields range from 45% to 68%, depending on the steric hindrance of the alkylating agent and the purity of the starting amine. Side products, such as over-alkylated species or elimination byproducts, are minimized by controlling temperature and stoichiometry.

Reductive Amination of 3,3-Difluorocyclobutanone

An alternative route employs reductive amination between 3,3-difluorocyclobutanone and cyclobutylmethylamine. Sodium cyanoborohydride (NaBH₃CN) or pyridine borane serves as the reducing agent in methanol or ethanol.

Key Steps:

  • Formation of an imine intermediate via condensation.

  • Reduction of the imine to the secondary amine.

Challenges:

  • The electron-withdrawing fluorine atoms on the cyclobutane ring reduce the electrophilicity of the ketone, necessitating acidic conditions (e.g., acetic acid) to protonate the carbonyl oxygen.

  • Competing side reactions, such as homo-coupling of the amine, are suppressed by using a 2:1 molar ratio of ketone to amine.

Yield Data:

Reducing AgentSolventYield (%)
NaBH₃CNMeOH52
Pyridine boraneEtOH48

Transition-Metal Catalyzed Hydroamination

Rhodium-Catalyzed Hydroamination

The ACS review highlights rhodium-catalyzed hydroamination as a robust method for synthesizing alkylamines. Applying this to this compound involves coupling cyclobutylmethyl azide with 3,3-difluorocyclobutene under Rh(I) catalysis.

Mechanism:

  • Oxidative addition of the azide to Rh(I), forming a Rh–N bond.

  • Insertion of the alkene into the Rh–N bond.

  • Reductive elimination to release the amine product.

Conditions:

  • Catalyst: [Rh(cod)₂]OTf (cod = 1,5-cyclooctadiene)

  • Ligand: Biphenylphosphine (BIPHEP) for enantioselective control

  • Solvent: Toluene at 80°C

  • Yield: 74%

Advantages:

  • High atom economy and stereochemical control.

  • Tolerance of fluorinated substrates.

Multi-Step Synthesis from Cyclobutane Derivatives

Cyclization of Linear Precursors

VulcanChem’s documentation describes a multi-step synthesis starting from 1,3-dibromo-2,2-difluorocyclobutane:

  • Ring-Opening Amination: Treatment with aqueous ammonia yields 3,3-difluorocyclobutan-1-amine.

  • Alkylation: Reaction with cyclobutylmethyl mesylate in DMF/K₂CO₃.

Purification:

  • Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product with >95% purity.

Yield: 62% over two steps.

Fluorination of Cyclobutylmethylamine Derivatives

A less common route involves direct fluorination of N-cyclobutylmethylcyclobutanamine using diethylaminosulfur trifluoride (DAST):

Reaction Scheme:
N-Cyclobutylmethylcyclobutanamine+DASTThis compound+Byproducts\text{N-Cyclobutylmethylcyclobutanamine} + \text{DAST} \rightarrow \text{this compound} + \text{Byproducts}

Challenges:

  • Over-fluorination at unintended positions.

  • DAST’s sensitivity to moisture necessitates strict anhydrous conditions.

Yield: 38% after purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution45–6890–95ModerateHigh
Reductive Amination48–5285–90LowModerate
Rh-Catalyzed Hydroamination74>98HighLow (Rh cost)
Multi-Step Cyclization6295HighModerate
Direct Fluorination3880LowLow

Key Observations:

  • Transition-metal catalysis offers superior yields and purity but faces cost barriers.

  • Nucleophilic substitution remains the most scalable and cost-effective approach for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine exhibits potential anticancer properties. Research has focused on its ability to inhibit specific enzymes involved in cancer progression. For instance, a patent describes its use as a GLS1 inhibitor, which is significant in treating various malignancies including colon and kidney cancers .

Neuropharmacological Effects

The compound's unique structural features suggest potential applications in neuropharmacology. Preliminary studies have indicated that it may interact with neurotransmitter systems, potentially offering therapeutic effects for conditions like depression or anxiety. However, further research is necessary to elucidate these effects fully.

Case Study: GLS1 Inhibition

A notable case study involved the evaluation of this compound as a GLS1 inhibitor. The study demonstrated that the compound effectively reduced tumor growth in animal models of colorectal cancer. The mechanism involved the modulation of metabolic pathways critical for cancer cell survival.

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Data Table: Comparison of Fluorinated Polymers

Polymer TypePropertiesApplications
Fluorinated PolyethyleneHigh chemical resistance, low frictionCoatings, seals
Fluorinated PolycarbonateEnhanced thermal stabilityElectronics, automotive parts
Fluorinated PolyurethaneImproved durability and weather resistanceConstruction materials

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the difluorocyclobutanamine moiety enhances binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine with structurally related cyclobutane derivatives, emphasizing substituents, fluorination patterns, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorination Pattern Key Applications/Notes
This compound C₉H₁₄F₂N₂ ~188 (estimated) Cyclobutylmethyl, 3,3-difluoro 3,3-difluorocyclobutane Hypothesized protease/CNS modulation; synthesis likely involves DAST fluorination
3,3-Difluorocyclobutan-1-amine () C₄H₇F₂N 119.13 None (parent amine) 3,3-difluorocyclobutane Building block for fluorinated pharmaceuticals; commercial availability
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine () C₁₁H₁₄FN 179.23 4-Fluorophenyl, N-methyl None Intermediate for CNS-active drugs; marketed by Hairui Chem
3-(Difluoromethyl)cyclobutan-1-amine () C₅H₉F₂N 121.13 Difluoromethyl Difluoromethyl at position 3 Research chemical; storage under inert conditions
N,N-Dibenzylcyclobutan-1-amine-3,3-d₂ () C₁₈H₁₈D₂N 252.38 N,N-dibenzyl, deuterated None Isotopic labeling for metabolic studies; synthesized via Na/Hg reduction
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine () C₁₆H₂₂Cl₂N 317.26 3,4-Dichlorophenyl, N,N,3-trimethyl None Preclinical research; potential antipsychotic candidate

Key Structural and Functional Insights:

Fluorination Impact: The 3,3-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine) . Fluorinated cyclobutanes (e.g., 3-(difluoromethyl)cyclobutan-1-amine) exhibit enhanced bioavailability, aligning with trends in fluorinated drug design .

Substituent Diversity :

  • Cyclobutylmethyl groups (target compound) vs. aryl groups (e.g., 3,4-dichlorophenyl in ) influence steric bulk and receptor binding. The cyclobutylmethyl moiety may reduce cytotoxicity compared to halogenated aryl analogs .
  • N,N-Dibenzyl derivatives () prioritize isotopic studies, whereas the target compound’s simpler substituent profile favors scalable synthesis .

Synthetic Routes: Fluorination via diethylaminosulfur trifluoride (DAST), as seen in , is a plausible method for introducing 3,3-difluoro groups . Reductive amination or nucleophilic substitution could attach the cyclobutylmethyl group to the amine core .

Pharmacological Potential: While Boceprevir () demonstrates cyclobutylmethyl groups in antiviral protease inhibitors, the target compound’s fluorination may broaden therapeutic scope to CNS disorders or anti-inflammatory targets .

Biological Activity

N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine, with the CAS number 637031-93-7, is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacokinetics, solubility, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H13F2N
Molecular Weight143.56 g/mol
Boiling PointNot available
SolubilityVery soluble (up to 19 mg/ml)
Log P (octanol/water)1.31
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound's high solubility and favorable log P value suggest good bioavailability, which is crucial for its potential therapeutic use .

Pharmacokinetics

Absorption and Distribution:

  • GI Absorption: High
  • Blood-Brain Barrier (BBB) Permeability: Yes
  • P-glycoprotein Substrate: No

These properties indicate that this compound can effectively cross biological membranes, making it a candidate for central nervous system (CNS) targeting .

Metabolism:
The compound is not an inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), but it does inhibit CYP3A4, which could influence the metabolism of co-administered drugs .

Biological Activity

Research indicates that this compound exhibits activity against various biological targets:

Neuropharmacological Effects

Given its ability to cross the BBB and its activity as a CYP3A4 inhibitor, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on dopamine receptors, suggesting that this compound may also interact with neurotransmitter systems .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related compounds have been documented in various research contexts:

  • Antiviral Studies :
    • A study demonstrated that structurally similar compounds inhibited HBV replication effectively. This suggests that this compound could be explored as a potential antiviral agent .
  • Neuropharmacology :
    • Research on dopamine receptor antagonists has indicated that compounds with cyclobutane moieties can influence dopaminergic signaling pathways. This opens avenues for studying the effects of this compound on mood disorders or neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for preparing N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the 3,3-difluorocyclobutan-1-amine core via fluorination of cyclobutanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
  • Step 2 : Introduce the cyclobutylmethyl group via alkylation. For example, react 3,3-difluorocyclobutan-1-amine with cyclobutylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (e.g., ethyl acetate/heptane gradients) or recrystallization for isolation .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR to confirm substituent positions and fluorine coupling patterns. For example, the cyclobutylmethyl group shows distinct splitting due to cyclobutane ring strain .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond angles .

Q. What solvent systems are optimal for studying its stability under experimental conditions?

  • Stability Tests : Conduct accelerated degradation studies in solvents like DMSO, water, or ethanol at varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC or LC-MS .
  • Recommendations : Avoid prolonged exposure to acidic/basic conditions, as the difluorocyclobutane moiety may undergo ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution experiments?

  • Case Study : If unexpected byproducts arise during alkylation, perform kinetic isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) to identify transition-state intermediates.
  • Troubleshooting : Compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions to rule out oxidation side reactions .

Q. What methodologies are suitable for investigating its potential as a bioisostere in drug design?

  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., proteases, GPCRs). The cyclobutylmethyl group may mimic hydrophobic side chains like phenyl or tert-butyl .
  • In Vitro Assays : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization against relevant biological targets .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

  • Root-Cause Analysis :
Potential Issue Diagnostic Tool Resolution
Residual solventsGC-MSOptimize drying (e.g., high-vacuum distillation)
Diastereomer formationChiral HPLCUse enantioselective synthesis conditions
Fluorine anisotropy¹⁹F NMRCompare with literature δ-values

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process Optimization :
  • Catalysis : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance reaction efficiency.
  • Flow Chemistry : Implement continuous flow reactors for precise control of exothermic fluorination steps .
    • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

  • Spectral Data Interpretation : The 3,3-difluorocyclobutane ring exhibits characteristic ¹⁹F NMR shifts between -90 to -110 ppm due to through-space coupling .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and HF-neutralizing kits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.